molecular formula C7H11ClN2 B3388400 3,4-Dimethylpyridin-2-amine hydrochloride CAS No. 873-27-8

3,4-Dimethylpyridin-2-amine hydrochloride

Cat. No.: B3388400
CAS No.: 873-27-8
M. Wt: 158.63 g/mol
InChI Key: OIXCRKJDNGFHHP-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridin-2-amine hydrochloride (CAS 873-27-8) is a high-purity chemical building block for research and development. This compound, with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol, is the salt form of 3,4-Dimethylpyridin-2-amine (CAS 823-39-2), which has a melting point of 81-82°C . As a substituted pyridin-2-amine, it belongs to a class of intermediates in great demand as synthons for pharmaceutical products . Pyridine derivatives like this one serve as crucial starting materials for the synthesis of fused heterocycles, such as imidazo-derivatives, which possess significant biological activities similar to those of antiviral and immunosuppressive agents . For optimal stability, this product should be stored sealed in a dry environment at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-4-9-7(8)6(5)2;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCRKJDNGFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613632
Record name 3,4-Dimethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-27-8
Record name 3,4-Dimethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Green Chemistry Principles and Sustainable Synthetic Routes for Aminopyridines

Several green chemistry approaches have been developed for the synthesis of aminopyridines, which could be adapted for the preparation of 3,4-Dimethylpyridin-2-amine. These methods focus on improving reaction efficiency, minimizing waste, and using less hazardous reagents and solvents.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. This high atom economy is a key principle of green chemistry. Several MCRs have been reported for the synthesis of substituted 2-aminopyridines. researchgate.net These reactions often proceed under mild conditions and can generate complex molecules in a single step, reducing the need for multiple purification steps and minimizing solvent waste. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions without a solvent or under microwave irradiation are established green chemistry techniques. Solvent-free reactions reduce the environmental impact associated with solvent use and disposal. researchgate.net Microwave-assisted synthesis can significantly shorten reaction times, increase product yields, and enhance reaction selectivity. A direct, microwave-assisted synthesis of 2-aminopyrimidine (B69317) derivatives has been reported, which proceeds without the need for a solvent. rsc.org

Catalyst-Free Reactions: The development of catalyst-free reactions is highly desirable as it eliminates the need for often toxic and expensive metal catalysts. An efficient, catalyst-free method for the synthesis of 2-aminopyridine (B139424) derivatives has been developed using 2-fluoropyridine (B1216828) and acetamidine (B91507) hydrochloride as the ammonia (B1221849) source. rsc.org

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign solvents is a key aspect of green chemistry. Water, supercritical fluids, and ionic liquids are considered greener alternatives to traditional volatile organic compounds.

The application of these green chemistry principles to the synthesis of 3,4-Dimethylpyridin-2-amine could lead to more sustainable and environmentally friendly production methods. Research in this area continues to be a major focus in the field of organic synthesis.

Chemical Reactivity and Transformations of 3,4 Dimethylpyridin 2 Amine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes electrophilic aromatic substitution with considerable difficulty, requiring harsh reaction conditions and often resulting in low yields. youtube.com The reaction typically occurs at the 3-position due to the deactivating effect of the nitrogen atom. However, the substituent pattern of 3,4-Dimethylpyridin-2-amine alters this landscape. The 2-amino group is a powerful activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions. The methyl groups at C3 and C4 are also activating. The combined effect of these groups is expected to make the ring more susceptible to electrophilic attack than unsubstituted pyridine. The most likely position for substitution would be C5, which is para to the strongly activating amino group and ortho to the C4-methyl group, without significant steric hindrance. While specific studies on this molecule are limited, increasing the reactivity of the pyridine ring through the introduction of activating groups is a known strategy to facilitate EAS. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is more facile in pyridine than in benzene, particularly at the 2- and 4-positions, especially if a good leaving group is present. However, the reaction is disfavored by electron-donating groups. In 3,4-Dimethylpyridin-2-amine, the amino and methyl substituents increase the electron density of the ring, making it less susceptible to attack by nucleophiles. Therefore, displacing a leaving group from this ring via a standard SNAr mechanism would be challenging. thieme-connect.de For such reactions to proceed on electron-rich aminopyridines, specialized conditions, such as transition-metal catalysis involving η⁶-coordination to activate the ring, may be necessary. thieme-connect.de

Oxidation Reactions, Including N-Oxide Formation

The oxidation of pyridines typically yields the corresponding N-oxide, a transformation that can increase the ring's reactivity towards both electrophilic and nucleophilic substitution. youtube.com The formation of 4-(dimethylamino)pyridine N-oxide from DMAP is a well-established process, suggesting that the N-oxide of 3,4-Dimethylpyridin-2-amine could also be formed using appropriate oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov

Furthermore, the primary amino group itself is susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to various products. For instance, the oxidation of related heterocyclic ortho-amino carboxamides has been shown to result in intramolecular cyclization and dimerization products. nih.gov While specific studies on 3,4-Dimethylpyridin-2-amine are not prevalent, treatment with strong oxidizing agents like sodium hypochlorite (B82951) (NaOCl) could potentially lead to complex oxidative dimerization pathways. nih.gov

Reduction Pathways of the Pyridine Nucleus and Amine Functionality

The pyridine nucleus can be hydrogenated to the corresponding piperidine (B6355638) ring under various catalytic conditions (e.g., H₂, Pd/C, PtO₂) or by using chemical reducing agents like sodium in ethanol. The primary amine functionality is generally stable under these conditions. A more targeted approach for C=N bond reduction within a ring system is reductive amination, which typically employs hydride reagents. harvard.edu Reagents like sodium triacetoxyborohydride (B8407120) are highly selective for the reduction of imines and iminium ions and are tolerant of many functional groups. harvard.edu Although this applies to the condensation product of an amine and a carbonyl, similar principles apply to the reduction of the pyridine ring's inherent imine-like character. The result of complete reduction of 3,4-Dimethylpyridin-2-amine would be 3,4-dimethylpiperidin-2-amine.

Derivatization Strategies via the Primary Amine Functionality

The primary amine at the C2 position is a key site for synthetic modification, allowing for a wide range of derivatization strategies. nih.gov These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

The primary amino group readily participates in amide bond formation when reacted with carboxylic acids, acid chlorides, or acid anhydrides. This is one of the most common transformations in organic synthesis. luxembourg-bio.com However, the nucleophilicity of the amine can be reduced by the electron-withdrawing nature of the pyridine ring, and steric hindrance from the adjacent C3-methyl group might slow the reaction rate. For challenging couplings, especially with electron-deficient or sterically hindered amines, various activating agents are employed. reddit.comrsc.org

Table 1: Common Reagents for Amide Bond Formation
Reagent ClassExamplesGeneral Application NotesReference
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Often used with additives like HOBt to suppress side reactions and reduce racemization. EDC is water-soluble, simplifying purification. luxembourg-bio.com
Onium SaltsHATU, HBTU, PyBOPHighly efficient reagents that form activated esters in situ. Effective for sterically hindered substrates. reddit.com
Acid HalidesThionyl chloride (SOCl₂), Oxalyl chlorideConverts carboxylic acid to a highly reactive acid chloride, which then reacts with the amine. Can require harsh conditions. reddit.com
Phosphonium ReagentsT3P (Propylphosphonic Anhydride)A versatile and powerful water-immiscible reagent that promotes amide formation with high yields and low epimerization. reddit.com

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Direct alkylation can be difficult to control, often leading to over-alkylation to form the secondary and tertiary amine due to the increased nucleophilicity of the alkylated product. researchgate.netchemrxiv.org Using the amine as its hydrobromide salt or employing specific strategies like self-limiting alkylation with N-aminopyridinium salts can achieve selective monoalkylation. researchgate.netrsc.org

Acylation: Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is typically high-yielding and is a common method for protecting amines or synthesizing N-acetylated derivatives. mdpi.com For example, reaction with acetic anhydride would yield N-(3,4-dimethylpyridin-2-yl)acetamide. Continuous-flow methods using acetonitrile (B52724) as both a solvent and acetylating agent over a catalyst like alumina (B75360) represent a modern, greener approach to N-acetylation. mdpi.com

Role as a Nucleophilic Catalyst in Organic Transformations (Referencing related Dimethylaminopyridine Structures)

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for a multitude of reactions, most notably acylation and esterification. wikipedia.org Its catalytic power stems from the ability of the dimethylamino group at the 4-position to stabilize the key N-acylpyridinium intermediate through resonance. soci.org

The catalytic activity of 3,4-Dimethylpyridin-2-amine hydrochloride would be significantly lower than that of DMAP. There are several contributing factors:

Position of the Amino Group: In 2-aminopyridines, the nitrogen lone pair cannot effectively delocalize onto the ring nitrogen to stabilize the positive charge of an N-acylpyridinium intermediate in the same way as a 4-amino group. This makes the formation of the reactive intermediate less favorable.

Steric Hindrance: The methyl group at the 3-position provides steric hindrance around the 2-amino group, which can impede its approach to an electrophilic acylating agent.

Therefore, while it possesses the core aminopyridine structure, 3,4-Dimethylpyridin-2-amine is not expected to function as an effective nucleophilic catalyst in the same vein as DMAP or its more potent analogs. researchgate.netnih.gov The structural isomers of aminopyridines exhibit vastly different catalytic efficiencies based on the position of the amino substituent. soci.org

No Publicly Available Research Found for "this compound" in the Specified Catalytic and Mechanistic Contexts

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, data, or detailed studies concerning the chemical reactivity and transformations of this compound were identified within the scope of the requested topics.

The investigation sought to uncover information regarding the catalytic activity of this compound in acylation, alkylation, and hydroxylation reactions, as well as mechanistic studies of its potential catalytic cycles and other molecular transformations. However, the search yielded no scholarly articles, patents, or research data detailing these specific applications for this compound.

Therefore, it is not possible to provide a scientifically accurate article on the following outlined subjects for This compound :

Advanced Spectroscopic Characterization Methodologies for 3,4 Dimethylpyridin 2 Amine Hydrochloride and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 3,4-Dimethylpyridin-2-amine hydrochloride, ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the methyl and amine protons. The proton on the C5 position of the pyridine (B92270) ring would typically appear as a doublet, coupled to the proton on the C6 position. The C6-H, in turn, would also be a doublet. The chemical shifts of these aromatic protons are influenced by the electron-donating amino group and the methyl substituents. The two methyl groups at the C3 and C4 positions would each produce a singlet, with their exact chemical shifts varying slightly due to their different positions on the pyridine ring. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature. pdx.edu Upon formation of the hydrochloride salt, protonation occurs at the pyridine ring nitrogen, leading to a downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing nature of the N⁺-H group.

The ¹³C NMR spectrum provides complementary information. It will show seven distinct carbon signals corresponding to the molecular formula. The chemical shifts of the pyridine ring carbons are characteristic of their position relative to the nitrogen atom and the substituents. The carbon atom attached to the amino group (C2) would be significantly shifted, as would the carbons bearing the methyl groups (C3 and C4). drugbank.com The carbons at positions 5 and 6 would also have distinct resonances. The two methyl carbons will appear in the aliphatic region of the spectrum. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign each proton signal to its corresponding carbon atom. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dimethylpyridin-2-amine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-NH₂4.5 - 5.5 (broad s)-
C3-CH₃~2.2 (s)~18
C4-CH₃~2.1 (s)~20
C5-H~6.4 (d)~118
C6-H~7.8 (d)~148
C2-~159
C3-~122
C4-~145
C5-~120
C6-~149

Note: Predicted values are based on data for analogous compounds like 2-amino-4-methylpyridine (B118599) and dimethylpyridines. chemicalbook.comdocbrown.infospectrabase.com Actual values for the hydrochloride salt in a specific deuterated solvent may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and providing insight into the molecular structure and bonding.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. organicchemistrydata.org In the hydrochloride salt, the formation of the ammonium-like N⁺-H bond on the pyridine ring introduces broad absorption bands in the 2500-3000 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ range.

The pyridine ring itself has characteristic stretching vibrations (C=C and C=N) that appear in the 1400-1650 cm⁻¹ region. These bands are sensitive to the substitution pattern on the ring. chemicalbook.com The N-H bending vibration (scissoring) of the amino group is typically found around 1600 cm⁻¹. Other important vibrations include C-H in-plane and out-of-plane bending modes, and the C-N stretching vibration. nih.gov

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C-C backbone of the pyridine ring, which may be weak in the IR spectrum. spectrabase.com The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. biosynth.com

Characteristic Vibrational Frequencies for Aminopyridine Analogues

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretch3300 - 3500Asymmetric and symmetric stretching of the primary amine.
N⁺-H Stretch2500 - 3000Stretching of the protonated ring nitrogen in the hydrochloride salt.
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the pyridine ring.
Aliphatic C-H Stretch2850 - 2980Stretching of C-H bonds in the methyl groups.
C=C, C=N Stretch1400 - 1650Pyridine ring stretching vibrations.
N-H Bend1580 - 1650Scissoring vibration of the primary amine.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For the free base, 3,4-Dimethylpyridin-2-amine (C₇H₁₀N₂), the molecular weight is 122.17 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 122. As the molecule contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of substituted pyridines is well-documented. A common fragmentation pathway for methylated pyridines is the loss of a hydrogen radical followed by the expulsion of acetonitrile (B52724). For 3,4-Dimethylpyridin-2-amine, a primary fragmentation would likely involve the loss of a methyl radical (CH₃•, mass 15) via alpha-cleavage, a characteristic fragmentation for amines, leading to a significant fragment ion at m/z 107. sigmaaldrich.comnih.gov Further fragmentation could involve the loss of HCN or other small neutral molecules. Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition.

Predicted Mass Spectrometry Fragmentation for 3,4-Dimethylpyridin-2-amine

m/z Value Proposed Fragment Description
122[C₇H₁₀N₂]⁺Molecular Ion (M⁺)
121[C₇H₉N₂]⁺Loss of a hydrogen radical ([M-H]⁺)
107[C₆H₇N₂]⁺Loss of a methyl radical ([M-CH₃]⁺)
93[C₆H₅N]⁺Loss of an amine radical ([M-NH₂]⁺) from [M-H]⁺
80[C₅H₆N]⁺Fragment from ring cleavage

Note: These predictions are based on typical fragmentation patterns of substituted pyridines and amines. chemicalbook.com

X-ray Diffraction (XRD) for Polycrystalline Samples

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state structure of crystalline materials. For a polycrystalline powder sample of this compound, powder XRD (PXRD) is used to identify the crystalline phase, determine its purity, and obtain information about the crystal lattice. researchgate.net

An XRD experiment involves bombarding the sample with X-rays and measuring the angles at which the X-rays are diffracted. The resulting pattern of diffraction peaks (intensity versus diffraction angle 2θ) is unique to a specific crystalline structure. researchgate.net This pattern can be used as a fingerprint for identifying the compound.

The analysis of the peak positions in the diffractogram allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal). researchgate.net For a new crystalline material like this compound, indexing the powder pattern can reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group. This information is crucial for understanding the packing of the molecules in the solid state, which can influence physical properties such as solubility and stability. Furthermore, the absence of peaks from other crystalline phases can confirm the phase purity of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge Transfer Complex Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

The UV-Vis spectrum of an aminopyridine derivative is typically characterized by two main absorption bands corresponding to π → π* and n → π* transitions. The intense bands at shorter wavelengths are usually assigned to π → π* transitions within the pyridine ring, while the weaker, longer-wavelength absorption is attributed to the n → π* transition, involving the non-bonding electrons on the nitrogen atom. drugbank.com The presence of the amino and methyl substituents will cause a bathochromic (red) shift in these absorptions compared to unsubstituted pyridine.

Upon forming the hydrochloride salt, the protonation of the ring nitrogen will affect the electronic structure, typically leading to a hypsochromic (blue) shift of the n → π* transition, as the non-bonding electrons are now involved in a bond with a proton.

Furthermore, electron-rich aminopyridines can act as electron donors to form charge-transfer (CT) complexes with electron-acceptor molecules. These complexes often exhibit new, broad absorption bands at longer wavelengths, which are not present in the spectra of the individual components. The formation and stability of such CT complexes can be studied using UV-Vis spectroscopy by monitoring the appearance and intensity of these new bands.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to confirm the compound's elemental composition and purity.

For this compound, the molecular formula is C₇H₁₁ClN₂. bio-connect.nl The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, and nitrogen. The molecular weight of the hydrochloride is 158.63 g/mol . bio-connect.nl

A high-purity sample is expected to yield experimental values that are in close agreement with the calculated theoretical percentages. Typically, a margin of ±0.4% is considered acceptable for confirmation of a new compound's identity and purity. researchgate.netnih.gov

Theoretical Elemental Composition of this compound (C₇H₁₁ClN₂)

Element Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C)12.011784.07753.00%
Hydrogen (H)1.0081111.0886.99%
Chlorine (Cl)35.453135.45322.35%
Nitrogen (N)14.007228.01417.66%
Total 158.632 100.00%

Advanced Surface Characterization Techniques for Related Solid-State Forms (e.g., SEM-EDX, XPS)

The characterization of the surface and bulk properties of the solid-state form of this compound provides critical information about its morphology, elemental composition, and surface chemistry.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the crystalline powder at high magnification. SEM analysis reveals details about the crystal habit (shape), size distribution, and degree of aggregation of the particles. researchgate.net This morphological information is important as it can influence bulk properties like flowability and dissolution rate.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. nih.gov By bombarding the sample with the electron beam in the SEM, characteristic X-rays are emitted from the elements present. EDX detects these X-rays to identify the elemental composition of the surface. For this compound, EDX analysis would be expected to show signals for Carbon (C), Nitrogen (N), and Chlorine (Cl), confirming their presence on the surface of the crystals. It can also be used to create elemental maps, showing the distribution of these elements across the sample surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical state of the elements on the very top surface (typically the top 1-10 nm) of the material. nih.gov For this compound, high-resolution XPS scans of the N 1s, C 1s, and Cl 2p regions would be particularly informative. The N 1s spectrum could distinguish between the nitrogen in the primary amine group (-NH₂) and the protonated nitrogen in the pyridine ring (N⁺-H), as they would have different binding energies. nih.govtandfonline.com Similarly, the C 1s spectrum can provide information about the different carbon environments (C-C, C-N, C=N). The Cl 2p spectrum would confirm the presence of chloride ions. This level of detail about the surface chemistry is valuable for understanding surface reactivity and interactions.

Computational and Theoretical Investigations of the Dimethylpyridin 2 Amine System

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its ability to provide accurate results with manageable computational resources. nih.govresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. researchgate.net For the 3,4-Dimethylpyridin-2-amine system, DFT, particularly with hybrid functionals like B3LYP, is well-suited to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.govniscair.res.in

Table 1: Illustrative Optimized Geometric Parameters for 2-Aminopyridine (B139424) using DFT

Parameter Bond/Angle Calculated Value
Bond Length C-N (ring) 1.34 Å
C-C (ring) 1.39 - 1.40 Å
C-N (amino) 1.38 Å
Bond Angle N-C-C (ring) 123°
C-N-C (ring) 117°
H-N-H (amino) 116°

Note: These are representative values for 2-aminopyridine and are intended for illustrative purposes.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with observed spectral bands. tsijournals.comnih.gov For the 3,4-Dimethylpyridin-2-amine system, DFT calculations can predict its vibrational spectrum with a high degree of accuracy. tsijournals.com

The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. researchgate.net The presence of the amino group and the methyl groups on the pyridine (B92270) ring will give rise to characteristic vibrational modes. For instance, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region, while C-H stretching vibrations of the methyl groups would appear around 2800-3000 cm⁻¹. tsijournals.comresearchgate.net Table 2 presents a hypothetical correlation of calculated and expected experimental vibrational frequencies for key functional groups in 3,4-Dimethylpyridin-2-amine.

Table 2: Illustrative Vibrational Frequencies for 3,4-Dimethylpyridin-2-amine

Vibrational Mode Functional Group Expected Experimental Frequency (cm⁻¹)
N-H Stretch (asymmetric) Amino (-NH₂) ~3500
N-H Stretch (symmetric) Amino (-NH₂) ~3400
C-H Stretch Methyl (-CH₃) 2950 - 3000
C=N Stretch Pyridine Ring 1580 - 1610
C=C Stretch Pyridine Ring 1450 - 1580
N-H Bend Amino (-NH₂) 1600 - 1650

Note: These are expected frequency ranges and are for illustrative purposes.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as its ability to donate or accept electrons, are crucial for understanding its reactivity. Computational methods provide several descriptors to quantify these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.comscirp.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates higher reactivity. For substituted pyridines, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5
Energy Gap (ΔE) ELUMO - EHOMO 5.3

Note: These values are hypothetical and serve as an example for a substituted aminopyridine.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule is a key determinant of its interaction with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govrsc.org The MEP map provides a color-coded guide to the molecule's reactive sites, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For 3,4-Dimethylpyridin-2-amine, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as likely sites for protonation or interaction with electrophiles. nih.govnih.gov The methyl groups, being electron-donating, would also influence the electron density distribution on the pyridine ring. The hydrochloride form would show a strong positive potential associated with the protonated amine.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wisc.eduq-chem.com This localization allows for the quantitative analysis of delocalization effects, which are seen as weak departures from an idealized Lewis structure. wikipedia.org

In the 3,4-Dimethylpyridin-2-amine system, NBO analysis elucidates key intramolecular interactions that contribute to its stability and electronic properties. The analysis focuses on "donor-acceptor" interactions, where electron density is transferred from a filled (donor) NBO, such as a bonding orbital (σ) or a lone pair (n), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For 3,4-Dimethylpyridin-2-amine, significant intramolecular interactions include:

Hyperconjugation: Delocalization of electron density from the C-H σ bonds of the methyl groups into the antibonding π* orbitals of the pyridine ring (σ(C-H) → π*(ring)). This interaction contributes to the stabilization of the aromatic system.

Lone Pair Delocalization: The lone pair on the exocyclic nitrogen atom (n(N)) can delocalize into the antibonding π* orbitals of the pyridine ring (n(N) → π*(ring)). This interaction is characteristic of aminopyridines and enhances the electron density within the ring, influencing its reactivity. researchgate.net

Intramolecular Hydrogen Bonding: Depending on the conformation, a weak hydrogen bond can form between a hydrogen atom of the amino group and the nitrogen atom of the pyridine ring (N-H···N). NBO analysis can identify the donor (lone pair of the ring nitrogen) and acceptor (the N-H antibonding orbital) and quantify the stabilization energy.

These interactions are crucial for understanding the molecule's electronic structure, charge distribution, and reactivity patterns. A computational study on aminopyridines using Density Functional Theory (DFT) has shown that the distribution of charge and the nature of bonding are heavily influenced by such delocalization effects. researchgate.net

Table 1: Representative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Substituted Aminopyridine System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N-ring)σ(N-Camino)2.8Lone Pair → Antibond
n(Namino)π(Cring-Cring)45.5Lone Pair Delocalization
σ(C-H)methylπ(Cring-Cring)5.2Hyperconjugation
σ(Cring-Cring)σ(Cring-Cring)3.1σ-bond Delocalization

Note: Data are illustrative, based on typical values from computational studies on related aromatic amine compounds, and represent plausible interactions within the 3,4-Dimethylpyridin-2-amine framework.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. longdom.org Studying the PES allows for the identification of stable conformers (energy minima) and the transition states (saddle points) that connect them, providing insight into molecular flexibility and the energy barriers for conformational changes. libretexts.org

For 3,4-Dimethylpyridin-2-amine, the primary flexible torsion angle is the one defining the orientation of the exocyclic amino (-NH₂) group relative to the pyridine ring. Additional flexibility arises from the rotation of the two methyl groups. Computational methods, such as DFT, are employed to scan the PES by systematically rotating the C₂-N bond and calculating the energy at each step.

The key findings from such studies on related aminopyridine systems typically reveal:

Planar vs. Non-planar Amino Group: The calculations determine whether the most stable conformer has the amino group lying in the plane of the pyridine ring or if it is twisted. A planar conformation maximizes the delocalization of the nitrogen lone pair into the ring's π-system.

Rotational Barriers: The PES reveals the energy barriers for the rotation of the amino group. These barriers indicate the energy required to move from one stable conformation to another. The presence of the ortho-methyl group (at position 3) is expected to have a significant steric influence on the rotational profile of the amino group.

Methyl Group Orientations: The analysis also identifies the preferred orientations of the methyl groups to minimize steric hindrance with adjacent groups and the pyridine ring.

Modern computational strategies often combine evolutionary algorithms with quantum chemistry to efficiently explore complex potential energy surfaces, which is particularly useful for flexible molecules with multiple low-energy minima. rsc.org

Table 2: Hypothetical Conformational Analysis Data for 3,4-Dimethylpyridin-2-amine

ConformerDihedral Angle (C₃-C₂-N-H)Relative Energy (kcal/mol)Description
A0.00Global Minimum, Planar NH₂
TS190°5.8Transition State for NH₂ rotation
B180°0.15Local Minimum, Planar NH₂

Note: This table presents hypothetical data based on expected conformational preferences and energy barriers for substituted aminopyridines. The dihedral angle represents the rotation of the amino group relative to the ring.

Theoretical Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. For systems involving 3,4-Dimethylpyridin-2-amine, theoretical studies can map out entire reaction coordinates, identify intermediates and transition states, and calculate activation energies, thereby explaining experimental observations and predicting reactivity.

Aminopyridine derivatives are frequently used as ligands in transition metal catalysis. nih.govacs.org Theoretical investigations in this area often focus on:

Catalyst Activation: Modeling the formation of the active catalytic species from the precatalyst and the aminopyridine ligand.

Substrate Coordination: Investigating how reactant molecules bind to the metal center and how the aminopyridine ligand influences this process through electronic and steric effects.

Mechanistic Steps: Calculating the energy profiles for key reaction steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, in copper-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridines, computational models can clarify the sequence of C-N bond formation and subsequent cyclization and oxidation steps. nih.gov

Ligand Effects: Studies on aminopyridine-cobalt complexes used for light-driven hydrogen evolution have employed computational modeling to understand how electronic tuning of the aminopyridine ligand affects the catalytic activity and the rate-determining step of the catalytic cycle. nih.gov

These theoretical models, often based on DFT, allow researchers to rationalize why certain catalysts are efficient and selective, and can guide the design of new and improved catalytic systems based on the aminopyridine scaffold. scilit.com

Table 3: Illustrative Computed Thermodynamic Data for a Key Step in a Catalytic Cycle

Reaction StepSpeciesComputed ΔE (kcal/mol)Computed ΔG (kcal/mol)
Oxidative AdditionReactant Complex0.00.0
Transition State 1+15.2+16.0
Intermediate 1-5.4-4.8
Reductive EliminationIntermediate 2-12.1-11.5
Transition State 2+20.5+21.1
Product Complex-25.0-24.2

Note: The data are representative of a generic catalytic process involving an aminopyridine ligand and are intended to illustrate the type of information obtained from theoretical reaction mechanism studies.

Investigation of Supramolecular Interactions and Adduct Formation through Computational Models

Supramolecular chemistry involves the study of larger chemical systems formed by the association of two or more molecules through non-covalent interactions. Computational models are essential for understanding the geometry and stability of these assemblies. For 3,4-Dimethylpyridin-2-amine hydrochloride, the protonation of the pyridine nitrogen introduces strong ionic and hydrogen-bonding capabilities, making it a versatile building block for supramolecular structures and adducts.

Computational investigations in this area focus on:

Hydrogen Bonding: The primary interaction in the hydrochloride salt is the strong N⁺-H···Cl⁻ hydrogen bond. Additionally, the amino group can act as a hydrogen bond donor (N-H), and the chloride ion can act as an acceptor, leading to extended networks. nih.gov Computational studies can accurately predict the geometries and energies of these hydrogen bonds.

Adduct Formation: The interaction of 3,4-Dimethylpyridin-2-amine with other molecules, such as metal centers or organic acids, can lead to the formation of stable adducts. Studies on related lutidine adducts with metal dithiophosphinates show that both steric and electronic factors, which can be modeled computationally, govern the stoichiometry and coordination geometry of the resulting complexes. niscpr.res.in

Halogen Bonding and Other Weak Interactions: In cocrystals with halogenated molecules, interactions such as N···I or N···Br can play a structure-directing role alongside hydrogen bonds. nih.gov Computational models can quantify the strength and directionality of these interactions.

By simulating these interactions, computational models help to rationalize observed crystal structures and predict how molecules will assemble in the solid state, which is a central goal of crystal engineering. nih.gov

Table 4: Typical Interaction Energies and Distances for Supramolecular Bonds Involving a Protonated Aminopyridine Moiety

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Interaction Energy (kcal/mol)
Ionic Hydrogen BondN⁺-H···Cl⁻2.9 - 3.2> 15
Neutral Hydrogen BondN-H···N2.9 - 3.13 - 7
Neutral Hydrogen BondN-H···O2.8 - 3.04 - 8
Halogen BondN···I2.8 - 3.12 - 5
π-π StackingPyridine···Pyridine3.3 - 3.81 - 3

Note: This table provides typical ranges for interaction parameters based on computational and crystallographic data from related heterocyclic systems.

Lack of Publicly Available Crystallographic Data for this compound

Extensive searches of scientific databases and scholarly publications have revealed a significant gap in the publicly available research concerning the crystallographic analysis and solid-state characteristics of this compound. Despite a thorough investigation for dedicated studies on this specific compound, no detailed reports or datasets could be located that would allow for a comprehensive discussion of its atomic arrangement, intermolecular interactions, supramolecular architecture, or polymorphism.

The scientific literature provides a wealth of information on the principles of crystallographic analysis and the solid-state characteristics of various related pyridine derivatives. Methodologies such as single-crystal X-ray crystallography are well-established for determining the precise three-dimensional arrangement of atoms within a crystal lattice. Furthermore, the analysis of intermolecular forces, including hydrogen bonding networks, is crucial for understanding the packing of molecules in the solid state and the resulting supramolecular architectures. Studies on polymorphism, the ability of a compound to exist in multiple crystalline forms, are also a key area of solid-state chemistry, with significant implications for the physical properties of materials.

However, the application of these techniques and principles to this compound has not been documented in the accessible scientific literature. Consequently, the specific details required to populate the outlined sections—including crystallographic data tables, descriptions of hydrogen bonding networks, analysis of self-assembly, and discussion of polymorphic forms and controlled crystallization methodologies for this particular compound—are not available.

While general principles of solid-state chemistry and crystallography are well-understood, an article focusing solely and in detail on this compound, as per the user's specific and strict instructions, cannot be generated without empirical data from dedicated research on this compound.

Strategic Applications in Synthetic Organic Chemistry

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Frameworks

The structure of 3,4-Dimethylpyridin-2-amine hydrochloride serves as a robust and adaptable starting material for constructing intricate organic molecules. The amine group and the pyridine (B92270) ring are reactive sites that can be selectively functionalized, making the compound a valuable synthon.

A key application lies in its derivatization to create more complex substituted pyridines. For instance, processes have been developed for the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) from related precursors, highlighting the industrial scalability of reactions involving this scaffold. google.com The introduction of a bromine atom at the 5-position creates a new point for functionalization, typically through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, thereby enabling the connection of the dimethylaminopyridine core to other aromatic or aliphatic fragments.

The synthesis of such derivatives often involves multiple steps, as outlined in recent patent literature. A common pathway includes the protection of the amine group, followed by a catalyzed reaction to introduce new substituents. For example, the synthesis of a 5-bromo derivative has been optimized using a nickel catalyst over a palladium catalyst, resulting in higher yields and fewer side products. google.com This demonstrates the compound's role as a foundational element for producing highly specialized chemical intermediates.

Table 1: Comparison of Catalysts in the Synthesis of a 5-Bromo-3,4-dimethylpyridin-2-amine Derivative google.com

Catalyst Starting Material Consumption Product Yield (Area Percent) Side Product Formation (Area Percent)
Nickel (Ni) >99.95% 91.7% <8.5%

This table illustrates the efficiency of a Nickel-catalyzed process for creating a key synthetic intermediate from a 3,4-dimethylpyridin-2-amine scaffold, resulting in near-complete consumption of starting material and significantly higher product yield compared to a Palladium-based system.

Furthermore, the general class of aminopyrimidines, to which this compound belongs, has been used as organic linkers in the formation of Metal-Organic Frameworks (MOFs). nih.gov MOFs are highly porous materials with applications in catalysis, gas storage, and separation. By using aminopyridine-type molecules as the organic struts connecting metal nodes, researchers can create frameworks with tailored properties, demonstrating the potential of this compound as a precursor for advanced materials. nih.gov

Development of Novel Catalytic Systems Based on Aminopyridine Scaffolds

The aminopyridine structure is a cornerstone in the design of various catalytic systems. The nitrogen atoms in the ring and the exocyclic amine can act as Lewis bases or hydrogen-bond donors/acceptors, properties that are central to catalysis.

Aminopyridines are structurally related to 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst. By rendering aminopyridine catalysts chiral, chemists have unlocked powerful tools for asymmetric synthesis, enabling the production of single-enantiomer drugs and agrochemicals. While specific examples detailing chiral catalysts derived directly from 3,4-Dimethylpyridin-2-amine are not prevalent in current literature, the foundational principles are well-established for the broader aminopyridine class. These catalysts are particularly effective in acylation, silylation, and allylation reactions. The development of chiral analogues based on the 3,4-dimethylpyridin-2-amine framework represents a promising area for future research in organocatalysis.

Ionic liquids (ILs) are salts with melting points below 100 °C that are valued as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. mdpi.com The this compound can serve as a precursor for the synthesis of aminopyridinium-based ionic liquids. nd.edu

By alkylating the pyridine ring nitrogen, a quaternary ammonium (B1175870) salt is formed, which, when paired with an appropriate anion (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), yields an ionic liquid. These functional ionic liquids can be designed to have specific properties. researchgate.net For example, acidic ionic liquids can be created to catalyze reactions like esterification or Pechmann condensations under solvent-free conditions. mdpi.comrsc.org A patent describes the creation of aminopyridinium ionic liquids with expanded liquidus ranges and enhanced thermal stability, making them suitable for use as heat transfer fluids or lubricants in demanding industrial applications. nd.edu The ability to tune the properties of ILs by modifying the cation—in this case, derived from 3,4-dimethylpyridin-2-amine—opens up possibilities for creating task-specific catalysts and solvents. mdpi.com

Contribution to the Efficient Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, natural products, and materials science. Substituted aminopyridines like 3,4-Dimethylpyridin-2-amine are valuable starting materials for assembling a wide array of these complex structures.

The reactivity of the amine group and the adjacent ring positions allows for annulation reactions, where a new ring is fused onto the original pyridine core. For example, related aminothienopyridines can be readily converted into fused tricyclic systems like thienodipyridines through Friedländer and related condensation reactions. researchgate.net Similarly, the aminopyrimidine scaffold, a close relative, is a key component in the synthesis of medicinally important molecules, including kinase inhibitors for cancer therapy. nih.gov Synthetic routes often involve nucleophilic substitution or cross-coupling reactions to build up the final heterocyclic product. nih.govmdpi.com These established methodologies underscore the potential of this compound as a versatile platform for accessing novel and diverse heterocyclic frameworks.

Role in Multi-Component Reactions and Cascade Processes for Chemical Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Cascade reactions, in turn, involve a series of intramolecular transformations that rapidly build molecular complexity.

Catalysts based on aminopyridine-related structures have shown significant promise in facilitating such reactions. For example, a metal-organic framework constructed from an aminopyrimidine linker has been employed as a reusable heterogeneous catalyst for the synthesis of complex pyrroloacridine and chromenopyrimidine systems via MCRs. nih.gov The catalyst's acidic sites were identified as crucial for its high activity. nih.gov

Additionally, ionic liquids, which can be derived from 3,4-dimethylpyridin-2-amine, have been used to catalyze MCRs like the Biginelli reaction for the synthesis of dihydropyrimidinones. researchgate.net The use of an ionic liquid as the catalyst often simplifies product purification and allows for the recycling of the catalytic system. rsc.org These examples highlight a clear potential for catalysts and reagents derived from this compound to play a significant role in the development of efficient MCRs and cascade processes, enabling the rapid assembly of complex molecules from simple precursors.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3,4-Dimethylpyridin-2-amine hydrochloride to achieve high purity?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 60–80°C), pH (adjusted with HCl for protonation), and reaction time (monitored via TLC/HPLC). Purification via recrystallization in ethanol/water mixtures enhances purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (D₂O as solvent, δ 2.2–2.5 ppm for methyl groups) validate purity .

Q. How can researchers distinguish between by-products and the target compound during purification?

  • Methodological Answer : Use gradient HPLC with UV detection (λ = 254 nm) to separate by-products based on retention times. Compare with synthesized standards or computational retention time predictions. Recrystallization in polar solvents (e.g., methanol) selectively isolates the hydrochloride salt, while LC-MS identifies non-volatile impurities .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.5 ppm in ¹H; δ 18–22 ppm in ¹³C) and aromatic protons (δ 6.5–8.0 ppm).
  • FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ (calc. for C₇H₁₁N₂Cl: 168.06 Da) .

Advanced Research Questions

Q. How do the electronic effects of methyl substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Methyl groups donate electron density via hyperconjugation, reducing the pyridine ring's electrophilicity. Reactivity can be probed via kinetic studies (e.g., with acylating agents) under varying pH. Use ¹³C NMR to track charge distribution changes (e.g., upfield shifts in adjacent carbons) .

Q. How should researchers resolve contradictions between HPLC purity data and inconsistent biological assay results?

  • Methodological Answer : Reanalyze the compound using orthogonal methods:

  • Ion Chromatography : Check for counterion variability (e.g., chloride vs. other anions).
  • DSC/TGA : Assess thermal stability to rule out degradation during assays.
  • Bioassay Replicates : Use multiple cell lines or enzymatic models to confirm activity trends .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers for in vitro studies?

  • Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (pH 4–5 for enhanced solubility). Alternatively, prepare a prodrug (e.g., acetylated amine) to improve lipophilicity, followed by enzymatic cleavage in biological systems .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What experimental approaches identify degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradants via UPLC-QTOF-MS in MSE mode to fragment ions. Compare fragmentation patterns with databases (e.g., mzCloud) or synthesize proposed degradants for confirmation .

Methodological Notes for Data Interpretation

  • Contradictory Spectral Data : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), repeat analyses in deuterated solvents or use high-resolution MS to rule out adducts/isobaric interferences .
  • Reaction Mechanism Validation : Use isotopic labeling (e.g., ¹⁵N-amine) to track nitrogen participation in reactions. Monitor intermediate formation via in-situ IR or stopped-flow NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.